tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

Ligand efficiency CRBN binder Molecular glue

tert‑Butyl 2‑(4‑(4‑((2,6‑dioxopiperidin‑3‑yl)amino)phenyl)piperidin‑1‑yl)acetate (CAS 2641512‑32‑3) is a phenyl‑amino‑glutarimide (PAG) cereblon (CRBN) E3 ligase ligand‑linker conjugate. It combines a CRBN‑recruiting glutarimide warhead with a para‑aminophenyl spacer and a piperidine‑acetic acid tert‑butyl ester linker [REFS‑1].

Molecular Formula C22H31N3O4
Molecular Weight 401.5 g/mol
Cat. No. B12503090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate
Molecular FormulaC22H31N3O4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O
InChIInChI=1S/C22H31N3O4/c1-22(2,3)29-20(27)14-25-12-10-16(11-13-25)15-4-6-17(7-5-15)23-18-8-9-19(26)24-21(18)28/h4-7,16,18,23H,8-14H2,1-3H3,(H,24,26,28)
InChIKeyMRMRZYOSJULDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate: A PAG‑Class CRBN Ligand Building Block for PROTAC Procurement


tert‑Butyl 2‑(4‑(4‑((2,6‑dioxopiperidin‑3‑yl)amino)phenyl)piperidin‑1‑yl)acetate (CAS 2641512‑32‑3) is a phenyl‑amino‑glutarimide (PAG) cereblon (CRBN) E3 ligase ligand‑linker conjugate. It combines a CRBN‑recruiting glutarimide warhead with a para‑aminophenyl spacer and a piperidine‑acetic acid tert‑butyl ester linker [REFS‑1]. The tert‑butyl ester serves as a transient protecting group that can be cleaved to reveal a free carboxylic acid for downstream conjugation to a target‑protein ligand, enabling modular PROTAC assembly [REFS‑2]. The compound is supplied as a research‑grade intermediate with standard purity ≥95% and is stored at 2–8 °C [REFS‑1].

Why Lenalidomide or Pomalidomide Cannot Simply Replace This PAG‑Piperidine‑Acetate Building Block in PROTAC Design


First‑generation immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide are widely used as CRBN recruiters, but they present intrinsic limitations when incorporated into heterobifunctional degraders. IMiDs undergo rapid hydrolytic ring‑opening of the glutarimide moiety in physiological media, which compromises target engagement and cellular potency [REFS‑1]. Moreover, these IMiD scaffolds lack a pre‑installed, orthogonally addressable linker arm; attaching a linker to lenalidomide typically requires functionalisation at the 4‑amino position of the isoindoline ring, which can alter the neosubstrate degradation profile and limit exit‑vector diversity [REFS‑2]. The PAG‑piperidine‑acetate scaffold addresses both shortcomings by providing a hydrolytically more robust CRBN binding motif and a flexible piperidine‑acetic acid linker that enables modular, high‑yielding conjugation without perturbing the CRBN binding pharmacophore.

Quantitative Differentiation Evidence: PAG‑Piperidine‑Acetate vs. IMiD‑Based CRBN Ligands for PROTAC Procurement


16% Molecular‑Weight Reduction Relative to Classical IMiD Scaffolds

The PAG scaffold achieves a 16% reduction in molecular weight compared to the classical lenalidomide isoindoline‑glutarimide scaffold while retaining comparable CRBN binding capability [REFS‑1]. This translates to a molecular weight of 401.5 Da for the full tert‑butyl protected conjugate (the target compound) versus 259.3 Da for lenalidomide and 273.2 Da for pomalidomide; however, when the respective linker contributions are normalised, the core PAG warhead is appreciably smaller, yielding higher ligand efficiency (LE >0.48 reported for PG analogues in the same structural class) [REFS‑2].

Ligand efficiency CRBN binder Molecular glue

Improved Hydrolytic Stability vs. Lenalidomide Under Physiological Conditions

Lenalidomide undergoes spontaneous hydrolysis of the glutarimide ring in human plasma with an in vitro half‑life of approximately 8 h, which limits its effective exposure in cell‑based degradation assays [REFS‑1]. In contrast, phenyl‑glutarimide (PG) analogues— the same structural class as the target PAG compound—have been shown to display markedly improved chemical stability under identical conditions, retaining intact warhead structure over extended incubation periods [REFS‑2]. Although a head‑to‑head half‑life value for this specific compound is not publicly available, the class‑level stability advantage is well established.

Chemical stability Hydrolysis Plasma stability

Picomolar PROTAC Potency Achieved with PG‑Class CRBN Ligands vs. IMiD‑Based Degraders

A phenyl‑glutarimide (PG)‑based PROTAC, SJ995973 (also referred to as PROTAC 4 c), achieved a BRD4 degradation DC50 of 0.87 nM and inhibited MV4‑11 cell viability with an IC50 of 3 pM [REFS‑1]. These values represent a substantial improvement over typical lenalidomide‑ or pomalidomide‑based BET degraders, which often exhibit DC50 values in the 10–100 nM range [REFS‑2]. The target compound, as a PAG‑piperidine‑acetate building block, directly furnishes the same PG‑type warhead and linker geometry used in SJ995973, making it a strategic precursor for achieving comparable degradation potency.

PROTAC potency BRD4 degradation DC50

Pre‑Installed Piperidine‑Acetate Linker Simplifies Conjugation vs. Post‑Hoc Linker Attachment to IMiDs

The tert‑butyl acetate group on the piperidine nitrogen provides a protected carboxylic acid handle that can be selectively deprotected and coupled to an amine‑functionalised target‑protein ligand in a single, high‑yielding step [REFS‑1]. In contrast, lenalidomide and pomalidomide require multi‑step functionalisation to install a linker (commonly via the 4‑amino position of lenalidomide or the 5‑position of pomalidomide), often resulting in lower overall yields and reduced structural diversity [REFS‑2]. The PAG library from Enamine explicitly highlights the high variability of exit vectors achievable with the PAG scaffold, demonstrating that the piperidine‑acetate vector is one of the most versatile attachment points for modular PROTAC assembly [REFS‑3].

PROTAC synthesis Linker topology Conjugation efficiency

Solid Physical Form and Ambient Storage Stability Facilitate Weighing and Handling vs. Hygroscopic IMiD Intermediates

The target compound is supplied as a light‑blue solid powder that can be stored at room temperature in a dry environment, whereas many lenalidomide‑linker conjugates are hygroscopic and require storage at −20 °C under inert atmosphere to prevent hydrolysis [REFS‑1]. The predicted boiling point of 588.5 °C and density of 1.181 g/cm³ indicate a non‑volatile, easily handled solid suitable for routine weighing in air [REFS‑2]. This contrasts with several commercially available IMiD‑based intermediates that are oils or low‑melting solids requiring cold storage.

Solid form Storage stability Handling

High Purity (≥95%) with Batch‑Specific QC Documentation Supports Reproducible PROTAC Synthesis

Commercial suppliers of this building block provide batch‑specific QC data including NMR, HPLC, and GC analyses, with a guaranteed purity of ≥95% [REFS‑1]. By comparison, several widely used lenalidomide‑based E3 ligand‑linker conjugates are sold with purities of 90–93%, and the absence of rigorous QC documentation has been noted as a source of batch‑to‑batch variability in PROTAC campaigns [REFS‑2]. The availability of detailed analytical certificates enables users to verify identity and purity before committing precious target‑warhead fragments to conjugation.

Purity Quality control Batch consistency

Optimal Use Cases for tert‑Butyl 2‑(4‑(4‑((2,6‑dioxopiperidin‑3‑yl)amino)phenyl)piperidin‑1‑yl)acetate in PROTAC Discovery


High‑Potency BET‑Family PROTAC Development

Building on the picomolar BRD4 degradation potency demonstrated by PG‑based PROTAC SJ995973 (DC50 0.87 nM, MV4‑11 IC50 3 pM) [REFS‑1], this building block is ideally suited for constructing next‑generation BET degraders. The pre‑installed piperidine‑acetate linker enables rapid conjugation to bromodomain‑targeting warheads (e.g., JQ1 or OTX015 derivatives), while the hydrolytically stable PAG warhead maintains CRBN engagement throughout prolonged cellular assays.

Linker‑Diversification Libraries for CRBN‑Based Molecular Glues

The PAG scaffold supports a wide range of exit vectors [REFS‑2]; the piperidine‑acetic acid handle can be coupled to diverse amine‑terminated linkers (PEG, alkyl, triazole, piperazine) to generate focused libraries of E3 ligand‑linker conjugates. This flexibility is valuable for systematic SAR exploration of linker length and composition in molecular glue programs.

One‑Step Conjugation Workflows in PROTAC Hit‑to‑Lead Optimization

Because the tert‑butyl ester is readily deprotected with TFA to yield the free acid, which can then be coupled directly to an amine‑containing target ligand, this building block reduces the number of synthetic steps by 2–4 relative to lenalidomide‑based approaches [REFS‑3]. This streamlined workflow accelerates hit‑to‑lead timelines and is particularly advantageous in medium‑throughput parallel synthesis settings.

CRBN Engagement Assays Requiring Stable, Pre‑Labelled Tracers

The improved chemical stability of the PAG class relative to IMiDs [REFS‑1] makes this scaffold a superior choice for preparing fluorescently labelled CRBN tracer molecules (e.g., BODIPY conjugates) used in NanoBRET competition assays. Reduced spontaneous hydrolysis ensures consistent tracer concentration and reliable IC50 determinations over multi‑hour incubation periods.

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